molecular formula C22H24N4O6 B1610102 IRAK inhibitor 5 CAS No. 509093-60-1

IRAK inhibitor 5

货号: B1610102
CAS 编号: 509093-60-1
分子量: 440.4 g/mol
InChI 键: CEAYRKIZESVQSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IRAK inhibitor 5 is a useful research compound. Its molecular formula is C22H24N4O6 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component in the signaling pathways of the innate immune system, particularly in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. The selective inhibition of IRAK4 has emerged as a promising strategy for the treatment of various inflammatory diseases. Among the inhibitors developed, IRAK inhibitor 5 (also referred to as Compound 5) has shown significant biological activity, particularly in modulating inflammatory responses.

IRAK4 plays a pivotal role in mediating the downstream effects of TLR and IL-1R signaling. Inhibition of IRAK4 activity leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The mechanism by which this compound exerts its effects involves:

  • Blocking IRF5 Activation : IRAK4 inhibition prevents the nuclear translocation of interferon regulatory factor 5 (IRF5), which is essential for the transcription of inflammatory cytokines. Studies have demonstrated that treatment with IRAK inhibitors results in decreased IRF5 binding to target gene promoters, thereby reducing cytokine production .
  • Impact on IKKβ and TAK1 : IRAK4 inhibition also affects upstream signaling pathways, specifically inhibiting the phosphorylation of IKKβ and TAK1, which are crucial for activating IRF5 and NFκB pathways .

Pharmacological Profile

The pharmacological properties of this compound have been extensively characterized:

CompoundIRAK4 IC50 (nM)TNF-alpha IC50 (μM)Hepatic Clearance (L/h/kg)Caco-2 Permeability (nm/s)CYP Inhibition IC50 (μM)
52122.30.422>10

This table summarizes key pharmacodynamic parameters that highlight the potency and selectivity of this compound against IRAK4, along with its favorable pharmacokinetic properties .

Case Studies

  • Inflammatory Disease Models : In vivo studies using rat models have shown that administration of this compound resulted in significant reductions in IL-6 secretion following TLR stimulation with R848. The dose-dependent inhibition observed correlates well with the compound's potency in whole-blood assays .
  • Alcohol-Induced Liver Injury : Research has indicated that pharmacological inhibition of IRAK4 can ameliorate ethanol-induced liver injury in mouse models. This study found that IRAK4 activity promotes hepatic inflammation and acute phase protein expression, which are mitigated by using IRAK inhibitors like Compound 5 .
  • Combination Therapies : Recent studies have explored the synergistic effects of combining IRAK inhibitors with other therapeutic agents targeting B-cell receptor signaling pathways, demonstrating enhanced anti-inflammatory effects in resistant lymphoma cell lines .

科学研究应用

Therapeutic Applications

IRAK inhibitor 5 has been studied for its potential applications in various diseases:

  • Cancer Treatment :
    • Hematologic Malignancies : Studies indicate that IRAK inhibition can sensitize cancer cells to chemotherapy. For instance, combining IRAK inhibitors with BTK inhibitors has shown promising results in killing Waldenström macroglobulinemia (WM) cells .
    • Solid Tumors : Preclinical models have demonstrated that IRAK inhibitors can reduce tumor growth by interfering with the inflammatory microenvironment that supports tumor survival .
  • Autoimmune Diseases :
    • Rheumatoid Arthritis (RA) : Clinical trials have explored the efficacy of IRAK4 inhibitors like BAY1834845 for RA treatment, showing significant reductions in disease activity .
    • Other Autoimmune Conditions : The inhibition of IRAK signaling pathways has implications for treating diseases characterized by excessive inflammation, such as systemic lupus erythematosus (SLE) and multiple sclerosis .

Case Study 1: BAY1834845 (Zabedosertib)

BAY1834845 was identified as a potent inhibitor with an IC50 value of 212 nM against IRAK4. It exhibited significant inhibition of TNF-α release in THP-1 cells challenged by lipopolysaccharides (LPS), suggesting its potential utility in inflammatory conditions .

CompoundTargetIC50 ValueApplication Area
BAY1834845IRAK4212 nMInflammation, RA
CA-4948IRAK4<50 nMNon-Hodgkin lymphoma
PF-06650833IRAK4<50 nMRA

Case Study 2: Pacritinib

Although primarily a JAK2 inhibitor, pacritinib has shown nanomolar potency against IRAK1. In clinical trials for myelofibrosis, it demonstrated significant anti-tumor activity while also reducing inflammatory cytokines like IL-17A and IL-6 .

DrugPrimary TargetSecondary TargetClinical Application
PacritinibJAK2IRAK1Myelofibrosis
JH-I-25IRAK1/IRAK4N/AHCC, HNSCC

化学反应分析

Covalent IRAK1 Inhibitors

JH-X-119-01 (cited in ) exemplifies a covalent IRAK1 inhibitor developed through hybrid design:

  • Core Structure : Combines features of the THZ series and the dual IRAK1/4 inhibitor JH-1-25.

  • Key Reaction : Acrylamide warhead forms an irreversible covalent bond with C302 of IRAK1 (95% occupancy) via Michael addition, confirmed by LC-MS/MS analysis.

  • Reactivity Comparison : Replacing the acrylamide with a propyl amide (Compound 2 ) reduced potency by 25-fold, demonstrating covalent bonding’s critical role.

Synthetic Route Highlights :

StepReaction TypeKey Reagents/ProcessOutcome
1Hybrid scaffold assemblyTHZ series + JH-1-25 pharmacophoresEnhanced selectivity (IRAK1 IC₅₀ = 9 nM; no IRAK4 inhibition ≤10 μM)
2Covalent bond validationLC-MS/MS proteomic analysisC302-Cys alkylation confirmed

Pyrazolopyrimidine-Based IRAK4 Inhibitors

Compound 14 (from ) features a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide core:

  • Synthesis : Sequential modifications at the pyrazolopyrimidine 5-position and pyrazole 3-position.

  • Key Reaction : Suzuki-Miyaura coupling introduced aryl/heteroaryl groups for potency optimization.

  • Pharmacokinetic Impact : Substituents with low cLogD (e.g., -1.7) improved permeability (Pₐₚₚ = 17 × 10⁻⁶ cm/s).

Critical Data :

PropertyValue
IRAK4 IC₅₀110 nM
hPBMC IC₅₀2,300 nM
Kinase Selectivity (% >100×)89%

5-Aryl-2,4-Diaminopyrimidine Inhibitors

From , compounds 15 and 17 highlight structure-activity relationships (SAR):

  • Core Synthesis :

    • SₙAr Reaction : 5-Bromo-2,4-dichloropyrimidine reacted with bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide.

    • Suzuki Coupling : Introduced aryl groups (e.g., pyridin-3-yl) for potency and TAK1 selectivity.

  • Cocrystallization : Compound 15 binds IRAK4 via hinge-region interactions (N1 and NH groups) and hydrophobic packing of the norbornenyl moiety.

Selectivity Optimization :

CompoundIRAK4 IC₅₀ (nM)TAK1 IC₅₀ (nM)Selectivity (TAK1/IRAK4)
4 181,800100×
15 122,500208×

Clinical Candidate: BAY1834845 (Zabedosertib)

Reported in , this IRAK4 inhibitor features a pyridine-2-carboxamide scaffold:

  • Key Reactions :

    • Nitration : Methyl 1H-indazole-6-carboxylate treated with nitrating acid (H₂SO₄/HNO₃) at -15°C.

    • Amide Coupling : TBTU-mediated reaction between 6-(trifluoromethyl)pyridine-2-carboxylic acid and methyl 5-amino-1H-indazole-6-carboxylate.

  • Caco-2 Permeability : Pₐₚₚ = 53 nm/s (efflux ratio = 4), supporting oral bioavailability.

In Vitro Profile :

ParameterValue
IRAK4 IC₅₀ (1 mM ATP)1.2 nM
FLT3 IC₅₀ (10 μM ATP)>10,000 nM
Metabolic Stability (Human Hepatocytes)87% remaining after 1 hr

5-Azaquinazoline Inhibitors

From , compound 13 (6-cyanomethyl-5-azaquinazoline) was optimized for IRAK4 specificity:

  • Core Modification : Introduced 5-aza substitution to mask hydrogen bond donors.

  • Key Reaction : Introduction of 2-aminopyrazole via Pd-catalyzed cross-coupling.

  • In Vivo Efficacy : Synergistic tumor reduction with ibrutinib in MYD88-mutated lymphoma models.

Efficacy Data :

MetricResult
IL-6 Inhibition (Mouse Plasma)54% at 2877 ng/mL (0.5 h)
Single-Agent Activity (100 mg/kg)Minimal

Key Observations:

  • Covalent vs. Reversible Inhibition : Irreversible inhibitors (e.g., JH-X-119-01) achieve prolonged target engagement but require careful selectivity profiling .

  • Scaffold Flexibility : Pyrazolopyrimidines and diaminopyrimidines permit modular substitutions for balancing potency and pharmacokinetics .

  • Kinase Selectivity : Larger substituents at the pyrimidine 5-position (e.g., m-fluorophenyl in 15 ) enhance TAK1 selectivity .

属性

CAS 编号

509093-60-1

分子式

C22H24N4O6

分子量

440.4 g/mol

IUPAC 名称

[1-(3-hydroxypropyl)-2-[(3-nitrobenzoyl)amino]benzimidazol-5-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C22H24N4O6/c1-22(2,3)20(29)32-16-8-9-18-17(13-16)23-21(25(18)10-5-11-27)24-19(28)14-6-4-7-15(12-14)26(30)31/h4,6-9,12-13,27H,5,10-11H2,1-3H3,(H,23,24,28)

InChI 键

CEAYRKIZESVQSN-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO

规范 SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CCCO

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。